Croweacin

Beschreibung

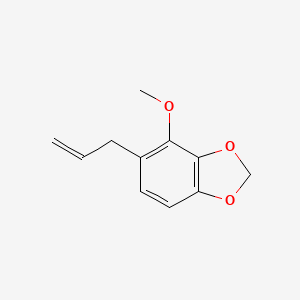

Structure

3D Structure

Eigenschaften

CAS-Nummer |

484-34-4 |

|---|---|

Molekularformel |

C11H12O3 |

Molekulargewicht |

192.21 g/mol |

IUPAC-Name |

4-methoxy-5-prop-2-enyl-1,3-benzodioxole |

InChI |

InChI=1S/C11H12O3/c1-3-4-8-5-6-9-11(10(8)12-2)14-7-13-9/h3,5-6H,1,4,7H2,2H3 |

InChI-Schlüssel |

VGXJTTXSNPYTSK-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC2=C1OCO2)CC=C |

Herkunft des Produkts |

United States |

The Chemical Profile of Croweacin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Croweacin, a naturally occurring phenylpropene, has garnered interest within the scientific community for its potential biological activities. Found in the essential oils of various plants, including those from the Eriostemon and Asarum genera, this compound serves as a valuable scaffold for synthetic chemistry and a subject of investigation for its pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure of Croweacin, its physicochemical properties, and detailed experimental protocols for its chemical transformation.

Chemical Structure and Properties

Croweacin is chemically known as 5-allyl-4-methoxybenzo[d][1][2]dioxole or 2-methoxy-3,4-methylenedioxyallylbenzene.[3] Its structure is characterized by a benzodioxole ring system substituted with a methoxy (B1213986) group and an allyl group.

Below is a two-dimensional representation of the chemical structure of Croweacin, generated using the DOT language.

Caption: 2D Chemical Structure of Croweacin.

Physicochemical Data

A summary of the key physicochemical properties of Croweacin is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 5-allyl-4-methoxybenzo[d][1][2]dioxole | [1] |

| CAS Number | 484-34-4 | [1][4] |

| Chemical Formula | C₁₁H₁₂O₃ | [1][4] |

| Molecular Weight | 192.21 g/mol | [2][4] |

| Exact Mass | 192.078644241 Da | [4] |

| Elemental Analysis | C: 68.74%, H: 6.29%, O: 24.97% | [1] |

| Topological Polar Surface Area | 27.7 Ų | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 3 | [4] |

| SMILES Code | COC1=C(CC=C)C=CC2=C1OCO2 | [1] |

| InChI Key | VGXJTTXSNPYTSK-UHFFFAOYSA-N | [1] |

Experimental Protocols

Detailed methodologies for key chemical transformations of Croweacin are crucial for researchers aiming to replicate or build upon existing work. The following section outlines the experimental protocol for the ozonolysis of Croweacin, a reaction pivotal in its structural elucidation.[3]

Ozonolysis of Croweacin

This protocol describes the oxidative cleavage of the allyl side chain of Croweacin using ozone.

Materials:

-

Croweacin

-

Methyl acetate (B1210297)

-

Ozone generator

-

Apparatus for gas washing

-

Semicarbazide (B1199961) hydrochloride

-

Sodium acetate

Procedure:

-

A solution of Croweacin in methyl acetate is prepared and cooled to 0°C.

-

A stream of ozonized air is passed through the solution until the issuing gases indicate the presence of unreacted ozone. The gases exiting the reaction vessel are passed through a water trap.

-

The solvent is then removed from the reaction mixture under reduced pressure.

-

The residual gum is treated with a solution of 2,4-dinitrophenylhydrazine to precipitate the 2,4-dinitrophenylhydrazone of formaldehyde.

-

The filtrate from the previous step is treated with a solution of semicarbazide hydrochloride and sodium acetate to form the semicarbazone of 2-methoxy-3,4-methylenedioxyphenylacetaldehyde.

-

The products are then isolated and purified for characterization.

The workflow for the ozonolysis of Croweacin is depicted in the diagram below.

Caption: Experimental Workflow for the Ozonolysis of Croweacin.

Signaling Pathways and Biological Activity

While Croweacin has been noted for its potential antimicrobial and anticancer properties, the specific signaling pathways through which it exerts these effects are not yet well-elucidated in the scientific literature.[1] Further research is required to determine the precise molecular mechanisms and intracellular targets of Croweacin to fully understand its biological activity. Future investigations may focus on its impact on key cellular processes such as apoptosis, cell cycle regulation, and inflammatory signaling cascades.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and properties of Croweacin. The tabulated physicochemical data offers a convenient resource for researchers. Furthermore, the detailed experimental protocol and workflow diagram for the ozonolysis of Croweacin serve as a practical guide for synthetic and analytical applications. While the full extent of its biological activity and the associated signaling pathways remain an area for future exploration, the foundational chemical knowledge presented here is essential for advancing the study of this intriguing natural product.

References

- 1. Crocin promotes apoptosis of human skin cancer cells by inhibiting the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crocin treatment promotes the oxidative stress and apoptosis in human thyroid cancer cells FTC-133 through the inhibition of STAT/JAK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Croweacin Biosynthesis Pathway in Crowea Species: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Croweacin, a prominent phenylpropanoid found in the essential oils of several Crowea species, particularly Crowea saligna, has garnered interest for its potential pharmacological activities. Despite its prevalence in these species, the precise biosynthetic pathway leading to its formation has not been fully elucidated. This technical guide outlines a putative biosynthetic pathway for Croweacin, based on the well-established general phenylpropanoid pathway and the known enzymatic reactions involved in the formation of similar natural products. Furthermore, this document provides a compilation of relevant quantitative data, detailed experimental protocols for pathway elucidation, and visual diagrams to facilitate a deeper understanding of the molecular machinery responsible for Croweacin biosynthesis.

Introduction to Croweacin and the Phenylpropanoid Pathway

Croweacin (1-allyl-2-methoxy-3,4-methylenedioxybenzene) is a secondary metabolite that contributes significantly to the aromatic profile of Crowea species. Its chemical structure places it within the phenylpropanoid class of natural products, which are derived from the amino acid L-phenylalanine. The general phenylpropanoid pathway is a central route in plant metabolism, giving rise to a vast array of compounds crucial for plant defense, structural integrity, and signaling.[1][2] This pathway commences with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL).[3] Subsequent hydroxylation and methylation reactions, followed by the activation of the carboxyl group, lead to a variety of hydroxycinnamoyl-CoA esters that serve as precursors for downstream products, including lignin, flavonoids, and, putatively, Croweacin.[3][4]

Proposed Biosynthetic Pathway of Croweacin

Based on the structure of Croweacin and analogous biosynthetic pathways, a hypothetical route from L-phenylalanine is proposed (see Figure 1). This pathway involves a series of enzymatic steps, including hydroxylations, O-methylations, and the formation of a methylenedioxy bridge, likely catalyzed by cytochrome P450 monooxygenases (CYP450s) and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).

The key proposed steps are:

-

Core Phenylpropanoid Pathway: L-phenylalanine is converted to p-coumaroyl-CoA via the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).[3]

-

Hydroxylation at C3: p-Coumaroyl-CoA undergoes hydroxylation at the 3-position to yield caffeoyl-CoA. This reaction is typically catalyzed by a p-coumaroyl shikimate 3'-hydroxylase (C3'H), a CYP450 enzyme.[4]

-

Hydroxylation at C5: A subsequent hydroxylation at the 5-position of the aromatic ring would be necessary. This step is likely catalyzed by a ferulate 5-hydroxylase (F5H)-like CYP450 enzyme.[4]

-

O-methylation: The hydroxyl group at the 2-position (meta to the allyl group) is methylated. This reaction would be catalyzed by an O-methyltransferase (OMT), utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[1]

-

Methylenedioxy Bridge Formation: The formation of the methylenedioxy bridge from two adjacent hydroxyl groups (at the 3 and 4 positions) is a critical step. This reaction is known to be catalyzed by specialized CYP450 enzymes in the biosynthesis of other phenylpropanoids and alkaloids.[5][6]

-

Side Chain Modification: The conversion of the CoA-ester to an allyl side chain likely involves reduction and subsequent modification, although the precise enzymatic sequence for this transformation can vary.

Quantitative Data

The concentration of Croweacin varies among different Crowea species and even between different chemotypes of the same species. The following table summarizes the reported quantitative data for Croweacin in the essential oils of various Crowea species.

| Species / Chemotype | Croweacin Percentage (%) in Essential Oil | Reference |

| Crowea saligna | 84 - 94 | [7] |

| Crowea exalata x C. saligna hybrid | 82 | [7] |

| Crowea exalata (chemotype e) | 10 - 20 | [7] |

| Crowea angustifolia var. angustifolia | 7 | [7] |

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway and characterize the involved enzymes, a series of experimental approaches can be employed.

A transcriptomics approach (RNA-seq) comparing tissues with high and low Croweacin accumulation can identify candidate genes encoding the biosynthetic enzymes. Co-expression analysis can further narrow down the list of candidates.

Candidate genes for OMTs and CYP450s can be cloned and expressed in a heterologous system, such as E. coli or yeast, for functional characterization.[8][9]

Protocol: Heterologous Expression of a Putative Crowea OMT in E. coli

-

RNA Extraction and cDNA Synthesis: Extract total RNA from young leaves of Crowea saligna and synthesize first-strand cDNA.

-

Gene Amplification: Amplify the full-length open reading frame of the candidate OMT gene using PCR with specific primers.

-

Cloning: Clone the PCR product into an expression vector (e.g., pET vector) with a suitable tag (e.g., His-tag) for purification.

-

Transformation: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Protein Expression: Grow the transformed E. coli in LB medium to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 16-20°C) overnight.

-

Protein Purification: Harvest the cells, lyse them by sonication, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).

-

Enzyme Assay: Perform an enzyme assay with the purified protein to test its activity with the proposed substrates.

Protocol: In Vitro O-Methyltransferase (OMT) Assay [10][11]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.5)

-

Purified recombinant OMT enzyme

-

The putative substrate (e.g., a dihydroxylated Croweacin precursor)

-

S-adenosyl-L-methionine (SAM) as the methyl donor

-

Dithiothreitol (DTT) and MgCl₂

-

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).

-

Product Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted product by HPLC or GC-MS to identify the methylated product by comparing its retention time and mass spectrum with an authentic standard.

Protocol: In Vitro Cytochrome P450 (CYP450) Assay [12][13][14]

-

Reaction System: Use microsomes isolated from the heterologous expression system (e.g., yeast or insect cells) containing the recombinant CYP450.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Phosphate buffer (pH 7.4)

-

Microsomes with the CYP450 and its reductase partner

-

The putative substrate (e.g., a hydroxylated Croweacin precursor)

-

NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

-

Incubation: Incubate the reaction at 30°C with shaking.

-

Reaction Termination and Extraction: Stop the reaction with an organic solvent (e.g., acetonitrile) and extract the product.

-

Analysis: Analyze the product by LC-MS or GC-MS to identify the hydroxylated or methylenedioxy bridge-containing product.

Feeding experiments with labeled precursors (e.g., ¹³C- or ¹⁴C-labeled L-phenylalanine) can be used to trace the flow of carbon through the pathway in Crowea plant tissues or cell cultures.[15][16][17]

Protocol: ¹³C-Labeling Study in Crowea Seedlings

-

Precursor Administration: Grow sterile Crowea seedlings in a liquid medium. Add ¹³C-labeled L-phenylalanine to the medium.

-

Incubation: Allow the seedlings to grow for a defined period to metabolize the labeled precursor.

-

Metabolite Extraction: Harvest the plant tissue, freeze-dry, and extract the secondary metabolites using an appropriate solvent system.

-

Analysis: Analyze the extract using LC-MS or NMR to identify the incorporation of the ¹³C label into Croweacin and its proposed intermediates. The mass shifts in the mass spectra or the coupling patterns in the NMR spectra will confirm the biosynthetic linkage.

Protocol: GC-MS Analysis of Essential Oils [18][19]

-

Sample Preparation: Extract the essential oil from Crowea leaves by hydrodistillation. Dilute the essential oil in a suitable solvent (e.g., hexane).

-

GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Compound Identification: Identify Croweacin and other components by comparing their retention times and mass spectra with those of authentic standards and with mass spectral libraries (e.g., NIST, Wiley).

Conclusion

The proposed biosynthetic pathway for Croweacin provides a solid framework for future research aimed at its complete elucidation. The experimental protocols detailed in this guide offer a systematic approach to identifying and characterizing the enzymes involved in this pathway. A thorough understanding of Croweacin biosynthesis will not only contribute to the fundamental knowledge of plant secondary metabolism but may also open avenues for the biotechnological production of this and other valuable phenylpropanoids.

References

- 1. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of two methylenedioxy bridge-forming cytochrome P450-dependent enzymes of alkaloid formation in the Mexican prickly poppy Argemone mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Investigating Plant Biosynthetic Pathways Using Heterologous Gene Expression: Yeast as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pure.mpg.de [pure.mpg.de]

- 12. P450-Glo™ Assays Protocol [promega.com]

- 13. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. researchgate.net [researchgate.net]

- 16. Tracer technique | PDF [slideshare.net]

- 17. scribd.com [scribd.com]

- 18. academics.su.edu.krd [academics.su.edu.krd]

- 19. tips.sums.ac.ir [tips.sums.ac.ir]

The Botanical Compendium of Croweacin: A Technical Guide to its Natural Sources and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Croweacin, a phenylpropanoid with the chemical structure 1-allyl-2-methoxy-3,4-methylenedioxybenzene, has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides an in-depth overview of the natural sources of Croweacin in the plant kingdom, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a putative biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry and drug discovery.

Natural Sources of Croweacin

Croweacin is predominantly found in the essential oils of plants belonging to the Rutaceae and Aristolochiaceae families. The genus Crowea is a particularly rich source, with several species demonstrating significant concentrations of this compound. Additionally, some species of the genus Asarum have been reported to contain Croweacin.

Quantitative Data of Croweacin in Plant Species

The concentration of Croweacin can vary significantly between different plant species and even among different chemotypes of the same species. The following table summarizes the available quantitative data on Croweacin content in the essential oils of various plants.

| Family | Genus | Species | Plant Part | Essential Oil Yield (% w/w of dry material) | Croweacin Content in Essential Oil (%) | Reference |

| Rutaceae | Crowea | C. saligna | Leaves | 0.3 - 1.0 | 84 - 94 | [1][2][3] |

| Rutaceae | Crowea | C. exalata x C. saligna (hybrid) | Leaves | 0.3 - 1.0 | 82 | [1][2][3] |

| Rutaceae | Crowea | C. exalata (chemotype 'e') | Leaves | 0.3 - 1.0 | 10 - 20 | [1][2][3] |

| Rutaceae | Crowea | C. angustifolia var. angustifolia | Leaves | 0.3 - 1.0 | 7 | [1][2][3] |

| Aristolochiaceae | Asarum | A. hypogynum | Not specified | Not specified | Reported to contain Croweacin | [4][5][6][7] |

| Aristolochiaceae | Asarum | A. asperum | Not specified | Not specified | Reported to contain Croweacin | [4][5][6][7] |

Experimental Protocols

Extraction of Croweacin-rich Essential Oil by Hydrodistillation

This protocol describes a standard laboratory procedure for the extraction of essential oil from plant material, such as the leaves of Crowea saligna.

Materials:

-

Fresh or air-dried plant material (e.g., Crowea saligna leaves)

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Condenser

-

Collecting burette

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

Procedure:

-

Preparation of Plant Material: Weigh approximately 100 g of air-dried and powdered Crowea saligna leaves.

-

Apparatus Setup: Set up the Clevenger-type hydrodistillation apparatus. Place the ground plant material into the 2 L round-bottom flask and add 1 L of distilled water.

-

Distillation: Heat the flask using a heating mantle to bring the water to a boil. The steam and volatilized essential oil will rise and pass into the condenser.

-

Condensation and Collection: The condensed mixture of water and essential oil will be collected in the graduated burette of the Clevenger apparatus. The less dense essential oil will form a layer on top of the water.

-

Distillation Time: Continue the distillation for 3-4 hours to ensure complete extraction of the essential oil.

-

Oil Separation: After cooling, carefully collect the separated essential oil from the burette.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed glass vial in a cool, dark place.

Quantification of Croweacin by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the quantitative analysis of Croweacin in the extracted essential oil.

Materials and Equipment:

-

Extracted essential oil sample

-

Hexane (B92381) (GC grade)

-

Croweacin analytical standard

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Microsyringe

-

Autosampler (optional)

Procedure:

-

Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in hexane.

-

Standard Preparation: Prepare a series of standard solutions of Croweacin in hexane at different concentrations (e.g., 10, 50, 100, 200, 500 µg/mL) to generate a calibration curve.

-

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 1:50

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold at 240°C for 5 minutes.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-550

-

-

Analysis: Inject the prepared standard solutions and the sample solution into the GC-MS system.

-

Quantification: Identify the Croweacin peak in the sample chromatogram based on its retention time and mass spectrum compared to the analytical standard. The concentration of Croweacin in the sample is determined by comparing its peak area with the calibration curve generated from the standard solutions.

Putative Biosynthetic Pathway of Croweacin

Croweacin is a phenylpropanoid, and its biosynthesis is believed to follow the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine. While the specific enzymes involved in the final steps of Croweacin biosynthesis have not been fully elucidated, a putative pathway can be proposed based on the biosynthesis of structurally related compounds.

The pathway begins with the deamination of L-phenylalanine to cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[8][9][10][11][12] Cinnamic acid is then hydroxylated and methylated to form various intermediates. A key step in the formation of Croweacin is the creation of the methylenedioxy bridge. This is catalyzed by a cytochrome P450-dependent enzyme that facilitates the cyclization of an ortho-hydroxymethoxy precursor.[13][14][15]

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Essential oils of the genus Crowea (Rutaceae) [agris.fao.org]

- 4. Identification and Quality Evaluation of Raw and Processed Asarum Species Using Microscopy, DNA Barcoding, and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinally Used Asarum Species: High-Resolution LC-MS Analysis of Aristolochic Acid Analogs and In vitro Toxicity Screening in HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines [frontiersin.org]

- 7. sysrevpharm.org [sysrevpharm.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative relationship between phenylalanine ammonia-lyase levels and phenylpropanoid accumulation in transgenic tobacco identifies a rate-determining step in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. academic.oup.com [academic.oup.com]

- 13. books.rsc.org [books.rsc.org]

- 14. Hancockiamides: phenylpropanoid piperazines from Aspergillus hancockii are biosynthesised by a versatile dual single-module NRPS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of two methylenedioxy bridge-forming cytochrome P450-dependent enzymes of alkaloid formation in the Mexican prickly poppy Argemone mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Croweacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Croweacin, a naturally occurring phenylpropene, has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of Croweacin, alongside detailed experimental protocols and an exploration of its biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Croweacin

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2] |

| Molecular Weight | 192.21 g/mol | [1][2] |

| IUPAC Name | 4-methoxy-5-prop-2-enyl-1,3-benzodioxole | [1] |

| CAS Number | 484-34-4 | [2] |

| Appearance | To be determined | [2] |

| Solubility | Soluble in organic solvents. | Inferred |

| Melting Point | Not available | |

| Boiling Point | Not available |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of Croweacin. While complete spectral data sets are not consistently published, the following provides an overview of expected spectral features based on its chemical structure.

Table 2: Summary of Expected Spectral Data for Croweacin

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy (B1213986) group protons, allyl group protons (vinylic and allylic), and methylenedioxy group protons. |

| ¹³C NMR | Resonances for aromatic carbons, methoxy carbon, carbons of the allyl group, and the methylenedioxy carbon. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z 192, with fragmentation patterns corresponding to the loss of substituents like the allyl group or methoxy group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and vinylic), C-O stretching (ether and methylenedioxy), and aromatic ring vibrations. |

Experimental Protocols

Isolation and Purification of Croweacin

The original isolation of Croweacin was reported by Penfold and Morrison in 1922 from the essential oil of Eriostemon crowei (now Crowea saligna)[3]. While the full, detailed protocol from the original publication is not readily accessible, a general procedure for the isolation of similar phenylpropenes from essential oils can be outlined. This typically involves steam distillation of the plant material followed by fractional distillation or chromatographic techniques to purify the target compound.

General Experimental Workflow for Isolation of Croweacin:

Caption: General workflow for the isolation of Croweacin.

Biological Activities and Signaling Pathways

Croweacin has been reported to possess both antimicrobial and anticancer (cytotoxic) properties[2]. The precise molecular mechanisms and signaling pathways underlying these activities are still under investigation. However, based on the activities of structurally related natural compounds, potential pathways of interest can be proposed.

Anticancer Activity

The cytotoxic effects of many natural phenylpropenes and flavonoids are often attributed to their ability to induce apoptosis and inhibit cell proliferation in cancer cells. Key signaling pathways frequently implicated in these processes include the NF-κB and MAPK pathways.

Hypothetical Signaling Pathway for Croweacin's Anticancer Activity:

Caption: Potential signaling pathways modulated by Croweacin in cancer cells.

Antimicrobial Activity

The antimicrobial mechanism of action for many essential oil components involves the disruption of microbial cell membranes. It is plausible that Croweacin exerts its antimicrobial effects through a similar mechanism, leading to increased membrane permeability and ultimately, cell death.

Proposed Mechanism of Antimicrobial Action for Croweacin:

Caption: Proposed mechanism of Croweacin's antimicrobial activity.

Conclusion

Croweacin presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide has summarized the currently available information on its physical and chemical properties, while also highlighting areas where further research is needed, such as the definitive determination of its physical constants, detailed elucidation of its spectral characteristics, and in-depth investigation into its molecular mechanisms of action. The provided hypothetical signaling pathways and experimental workflows offer a starting point for future studies aimed at fully characterizing this intriguing natural product.

References

An In-depth Technical Guide to Croweacin, Safrole, and Myristicin: Structure, Metabolism, and Biological Activity

This technical guide provides a comprehensive overview of the chemical relationship, metabolic pathways, and pharmacological profiles of three structurally related phenylpropanoids: croweacin, safrole, and myristicin (B1677595). This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structures and Properties

Croweacin, safrole, and myristicin are naturally occurring allylbenzenes, characterized by a benzene (B151609) ring substituted with an allyl group and a methylenedioxy bridge. Their structural similarity forms the basis of their related chemical and biological properties.

Caption: Chemical structures of Safrole, Myristicin, and Croweacin.

Myristicin and croweacin are isomers, differing in the position of the methoxy (B1213986) group on the benzene ring.[1] Safrole is the parent compound, lacking the methoxy group present in myristicin and croweacin.[2]

Table 1: Chemical and Physical Properties of Croweacin, Safrole, and Myristicin

| Property | Croweacin | Safrole | Myristicin |

| IUPAC Name | 4-methoxy-5-(prop-2-enyl)-1,3-benzodioxole[3] | 5-(2-propen-1-yl)-1,3-benzodioxole | 4-methoxy-6-(prop-2-enyl)-1,3-benzodioxole[4] |

| Molecular Formula | C11H12O3[3] | C10H10O2[5] | C11H12O3[6] |

| Molar Mass | 192.21 g/mol [3] | 162.19 g/mol [5] | 192.21 g/mol [6] |

| Appearance | - | Colorless or slightly yellow oily liquid[5][7] | - |

| Boiling Point | - | 232-234 °C | - |

| Solubility | - | Insoluble in water[7] | Insoluble in water, soluble in ethanol (B145695) and ether[6] |

| Natural Sources | Eriostemon crowei, Asarum species[3][8] | Sassafras oil (Sassafras albidum), brown camphor (B46023) oil (Ocotea pretiosa)[5] | Nutmeg (Myristica fragrans), parsley, dill[4][6] |

Biosynthesis and Chemical Synthesis

The biosynthesis of these phenylpropanoids in plants originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, methylation, and methylenation, convert L-phenylalanine into the characteristic structures of croweacin, safrole, and myristicin.

Caption: Simplified biosynthetic pathway of phenylpropanoids.

Chemically, safrole can be synthesized from catechol in a three-step process involving the formation of 1,2-methylenedioxybenzene, followed by bromination and coupling with allyl bromide.[9] Myristicin has been synthesized from eugenol, with an overall yield of 8%.[10] Another synthetic route to myristicin involves the Claisen rearrangement of the monoallyl ether of 3-methoxy catechol.[10]

Metabolism

The metabolism of croweacin, safrole, and myristicin primarily occurs in the liver and is mediated by cytochrome P450 (CYP) enzymes. The metabolic pathways involve oxidation of the allyl side chain and the methylenedioxy group.

Caption: Metabolic pathways of Safrole and Myristicin.

Safrole Metabolism

Safrole metabolism proceeds via two main routes: oxidation of the allyl side chain and oxidation of the methylenedioxy group.[5] Oxidation of the allyl side chain by cytochrome P450 enzymes produces 1'-hydroxysafrole, a proximate carcinogen.[5][11][12] This metabolite can be further conjugated with sulfotransferase to form 1'-sulfoxysafrole, the ultimate carcinogen that can form DNA adducts.[5] Another oxidation pathway of the allyl group leads to the formation of safrole epoxide, which is then hydrated to a dihydrodiol and excreted in the urine.[5] Cleavage of the methylenedioxy group results in the formation of allylcatechol.[5]

Myristicin Metabolism

Myristicin is also metabolized by cytochrome P450 enzymes in the liver, with CYP1A1 being a key enzyme.[13][14] The primary phase 1 metabolites are 1'-hydroxymyristicin and 5-allyl-1-methoxy-2,3-dihydroxybenzene.[13][14] It has been proposed that myristicin can be metabolized to the psychoactive compound 3-methoxy-4,5-methylenedioxy-amphetamine (MMDA), although this has not been definitively demonstrated in humans.[6][13] Phase 2 metabolism involves the formation of conjugates with N-acetylcysteine (NAC) and glutathione (GSH), which are then excreted in the urine.[13][14]

Pharmacological and Toxicological Profiles

Croweacin, safrole, and myristicin exhibit a range of biological activities, from therapeutic to toxic. Their structural similarities lead to some overlapping effects, but differences in their substitution patterns result in distinct pharmacological and toxicological profiles.

Table 2: Comparative Pharmacological and Toxicological Activities

| Activity | Croweacin | Safrole | Myristicin |

| Antioxidant | - | Moderate antioxidant activity.[15][16][17][18] | Can increase the activity of antioxidant enzymes.[13][16] |

| Antimicrobial | - | Active against various bacteria and fungi.[15] | Antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[13] |

| Anti-inflammatory | - | Anti-inflammatory properties have been reported.[16] | Extensively studied for its anti-inflammatory potential.[14] |

| Anticancer | - | Cytotoxic against hepatocellular carcinoma cells.[15] | Antiproliferative activity against various cancer cell lines.[13][14] |

| Psychoactive | - | Precursor to MDMA (ecstasy).[5] | Hallucinogenic effects at high doses.[4][6] |

| Toxicity | - | Weak hepatocarcinogen in rodents.[5][19] | Cytotoxic at high doses; potential for neurotoxicity.[6] |

Safrole

Safrole is recognized for its antibiotic and anti-angiogenic properties.[5] However, its use is restricted due to its classification as a weak hepatocarcinogen in rodents.[5][19] The carcinogenicity is attributed to the metabolic activation to 1'-sulfoxysafrole, which can bind to DNA and proteins.[5] Safrole is also a well-known precursor in the clandestine synthesis of MDMA (ecstasy).[5]

Myristicin

Myristicin is the primary psychoactive component of nutmeg, capable of producing hallucinogenic effects at high doses.[4][6] It has demonstrated a range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and antiproliferative effects.[13][14][20][21] The toxicity of myristicin is dose-dependent, with high doses leading to central nervous system stimulation, disorientation, and euphoria.[6] It has also been shown to inhibit cytochrome P450 enzymes.[6]

Experimental Protocols

Extraction of Safrole from Sassafras Root Bark

Caption: Workflow for extraction of Safrole.

Methodology:

-

The root bark of the sassafras tree is dried and comminuted.

-

The plant material is subjected to steam distillation.[7]

-

The distillate, containing sassafras oil and water, is collected.

-

The oil layer is separated from the aqueous layer using a separatory funnel.

-

The collected oil is dried over anhydrous sodium sulfate to remove residual water.

-

The dried oil is filtered to yield sassafras oil, which typically contains around 90% safrole by weight.[5]

Synthesis of Isosafrole from Safrole

Methodology:

-

Safrole is reacted with a basic catalyst, such as NaOH/γ-Al2O3 or a NaOH solution, under pressure.[22]

-

The isomerization reaction is carried out at a controlled temperature (e.g., 110-125°C) and pressure (e.g., 0.08-0.1 MPa) for 1-2 hours to produce crude isosafrole.[22]

-

The reaction mixture is cooled, and the crude isosafrole is neutralized with an acid (e.g., hydrochloric acid or sulfuric acid).[22]

-

The organic layer is washed with water.[22]

-

The washed product is subjected to vacuum distillation to obtain high-purity isosafrole.[22]

Analysis of Safrole by High-Performance Liquid Chromatography (HPLC)

Methodology:

-

Chromatographic System: A reversed-phase HPLC system with a C18 column is used.[23][24]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol (B129727) and water (e.g., 73:27 v/v) is employed.[23][24]

-

Detection: UV detection is performed at a wavelength of 282 nm.[23][24]

-

Sample Preparation: A standard solution of safrole is prepared in methanol. The sample containing safrole (e.g., an ethanol extract of nutmeg) is also prepared in a suitable solvent.[23][24]

-

Quantification: The concentration of safrole in the sample is determined by comparing its peak area to a calibration curve generated from the standard solutions.

Conclusion

Croweacin, safrole, and myristicin represent a fascinating group of structurally related natural products with diverse biological activities. Their shared phenylpropanoid backbone and methylenedioxy group result in overlapping metabolic pathways and pharmacological properties. However, the presence and position of the methoxy group significantly influence their specific effects, ranging from the psychoactivity of myristicin to the carcinogenicity of safrole. A thorough understanding of their structure-activity relationships, metabolic activation, and mechanisms of action is crucial for harnessing their potential therapeutic benefits while mitigating their toxic risks. Further research is warranted to explore the full pharmacological potential of these compounds and their derivatives, as well as to develop safer analogues for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Croweacin | C11H12O3 | CID 5316141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Myristicin | C11H12O3 | CID 4276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Safrole - Wikipedia [en.wikipedia.org]

- 6. Myristicin - Wikipedia [en.wikipedia.org]

- 7. Safrole | PPTX [slideshare.net]

- 8. The Structure and Synthesis of Croweacin - [www.rhodium.ws] [designer-drug.com]

- 9. Synthesis of Safrole - [www.rhodium.ws] [erowid.org]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. Absorption, metabolism and excretion of safrole in the rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological and Therapeutic Potential of Myristicin: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Studies on the antioxidant activity of safrole, myristicin and terpeniol from <i>myristica fragrans</i> houtt: a review - ProQuest [proquest.com]

- 17. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Laboratory analysis of safrole (CAS: 94-59-7) - Analytice [analytice.com]

- 20. researchgate.net [researchgate.net]

- 21. ptmitraayu.com [ptmitraayu.com]

- 22. CN104262320A - Method for converting safrole into iso-safrole - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. Determination of Safrole in Ethanol Extract of Nutmeg (Myristica fragrans Houtt) Using Reversed-Phase High Performance Liquid Chromatography | Saputri | International Journal of Chemistry | CCSE [ccsenet.org]

Croweacin: A Technical Overview of its Chemical Properties and Biological Activities

For Immediate Release

This technical guide provides a comprehensive overview of Croweacin, a phenylpropene derivative found in various plant species. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and potential therapeutic applications of this natural compound.

Core Chemical Identifiers and Properties

Croweacin, with the systematic IUPAC name 5-allyl-4-methoxybenzo[d][1][2]dioxole, is a naturally occurring organic compound. Its fundamental chemical identifiers are crucial for unambiguous identification in research and development.

| Property | Value | Reference |

| CAS Number | 484-34-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2][3] |

| Molecular Weight | 192.21 g/mol | [1][2][3] |

| Exact Mass | 192.078644 u | [1][2] |

Biological Activities and Potential Therapeutic Applications

Croweacin has been the subject of scientific investigation for its potential biological activities, primarily in the areas of oncology and microbiology. While research is ongoing, preliminary studies suggest its potential as an anticancer and antimicrobial agent.

Anticancer Activity

The cytotoxic effects of Croweacin against various cancer cell lines are a key area of interest. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a critical parameter in these studies.

Further research is required to establish specific IC50 values for Croweacin against a comprehensive panel of human cancer cell lines.

Antimicrobial Activity

Croweacin has also demonstrated potential as an antimicrobial agent. The minimum inhibitory concentration (MIC), the lowest concentration of a chemical which prevents visible growth of a bacterium or fungus, is a standard measure of antimicrobial efficacy.

Quantitative data on the MIC values of Croweacin against a broad spectrum of pathogenic bacteria and fungi are not yet fully established and require further investigation.

Experimental Protocols

Standardized methodologies are essential for the accurate and reproducible assessment of the biological activities of Croweacin. The following sections outline the general principles of commonly used assays.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

General Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Croweacin for a specified incubation period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

General Procedure:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of Croweacin in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) according to established protocols (e.g., to a 0.5 McFarland standard).

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the Croweacin dilutions.

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Croweacin in which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

The molecular mechanisms by which Croweacin exerts its biological effects, including its impact on cellular signaling pathways, are not yet well understood. Elucidating these pathways is a critical next step in understanding its therapeutic potential.

Currently, there is a lack of specific data on the signaling pathways modulated by Croweacin. Future research should focus on investigating its effects on key cellular pathways involved in cancer and microbial pathogenesis, such as the MAPK, PI3K/Akt, and NF-κB signaling pathways.

Logical Workflow for Investigating Croweacin's Potential

The following diagram outlines a logical workflow for the comprehensive investigation of Croweacin's therapeutic potential, from initial screening to mechanistic studies.

Conclusion

Croweacin is a natural product with demonstrated potential for further investigation as a therapeutic agent. This guide summarizes the current knowledge of its chemical properties and biological activities and provides a framework for future research. A concerted effort to generate robust quantitative data on its efficacy and to elucidate its molecular mechanisms of action is warranted to fully understand its potential in drug discovery and development.

References

The Enigmatic Role of Croweacin: A Phenylpropanoid Perspective in Plant Biology

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Croweacin, a phenylpropanoid predominantly found in the essential oils of the Australian native plant genus Crowea, represents a compelling yet underexplored area of plant biochemistry and its potential applications. This technical guide synthesizes the current knowledge on Croweacin, contextualizing its probable biological functions within the broader, well-established roles of the phenylpropanoid class of secondary metabolites. While direct research on Croweacin's specific physiological impact on plants is limited, this document extrapolates from the vast body of literature on phenylpropanoids to propose its likely involvement in plant defense, allelopathy, and stress response. This guide provides a foundational resource for researchers, offering quantitative data on Croweacin's occurrence, hypothetical signaling pathways, and generalized experimental protocols to stimulate further investigation into this intriguing natural compound.

Introduction to Croweacin

Croweacin is a naturally occurring phenylpropanoid with the chemical name 1-allyl-2-methoxy-3,4-methylenedioxybenzene. It is a major constituent of the essential oils derived from various species of the genus Crowea, a member of the Rutaceae family endemic to Australia.[1][2][3] Phenylpropanoids are a large and diverse class of secondary metabolites synthesized by plants from the amino acids phenylalanine and tyrosine.[3][4] These compounds are not involved in primary metabolic processes but are crucial for the plant's interaction with its environment.[4] The functions of phenylpropanoids are vast, ranging from providing structural support (lignin) to protecting against UV radiation and acting as defense compounds against herbivores and pathogens.[3][4] Given its classification, Croweacin is likely a key player in the ecological fitness of Crowea species.

Quantitative Analysis of Croweacin in Crowea Species

The concentration of Croweacin varies significantly among different Crowea species and even between chemical variants (chemotypes) of the same species. The most abundant source of Croweacin identified to date is Crowea saligna. The quantitative data available from gas chromatography-mass spectrometry (GC-MS) analysis of essential oils is summarized below.

| Plant Species/Hybrid/Chemotype | Croweacin Content (%) | Other Major Phenylpropanoids (%) | Reference(s) |

| Crowea saligna | 84 - 94 | Safrole, Terpenes (minor) | [1][2][3] |

| Crowea exalata x C. saligna (Hybrid) | 82 | Similar to C. saligna | [1][2][3] |

| Crowea exalata (Chemotype e) | 10 - 20 | Exalatacin (30-43%) | [1][2][3] |

| Crowea angustifolia var. angustifolia | 7 | γ-asarone (68%), Exalatacin (13%) | [1][2][3] |

Biological Role of Phenylpropanoids: The Inferred Function of Croweacin

While specific studies on the biological role of Croweacin in plants are not extensively documented, its function can be inferred from the well-established roles of phenylpropanoids in plant biology. Essential oils, rich in volatile compounds like Croweacin, are known to mediate a plant's interactions with its environment.[5][6]

Defense Against Herbivores and Pathogens

Phenylpropanoids are central to plant defense mechanisms.[2][7] They can act as deterrents or toxins to a wide range of herbivores.[8][9] The aromatic nature of compounds like Croweacin likely contributes to the scent of Crowea plants, which can repel insects.[6][10] Furthermore, many phenylpropanoids exhibit antimicrobial and antifungal properties, protecting the plant from pathogenic microorganisms.[11][12][13][14] Essential oils containing phenylpropanoids can disrupt the cell membranes of microbes, leading to cell death.[11] It is plausible that Croweacin serves a protective function for Crowea species against both insect pests and microbial pathogens.

Allelopathy

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors.[6] Phenylpropanoids are among the classes of compounds known to have allelopathic effects.[6] By releasing Croweacin into the soil or volatilizing it into the air, Crowea plants may inhibit the growth of competing plant species in their immediate vicinity, thus securing more resources for themselves.

Response to Abiotic Stress

The biosynthesis of phenylpropanoids is often upregulated in response to abiotic stressors such as UV radiation, drought, and extreme temperatures.[15][16][17] These compounds can act as antioxidants, scavenging harmful reactive oxygen species (ROS) that are produced during stress conditions.[17] They can also function as UV screens, protecting the plant's cellular machinery from damaging radiation.[3] The presence of Croweacin in Crowea species may therefore contribute to their resilience in the often harsh Australian environment.

Hypothetical Signaling Pathway and Experimental Workflow

Due to the lack of specific research on Croweacin, the following sections present a hypothetical signaling pathway for a phenylpropanoid involved in plant defense and a general experimental workflow for investigating its biological role.

Hypothetical Phenylpropanoid-Mediated Defense Signaling Pathway

The following diagram illustrates a plausible signaling cascade initiated by pathogen recognition, leading to the synthesis of defense-related phenylpropanoids like Croweacin.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. The phenylpropanoid pathway and plant defence-a genomics perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Biological Activities of Essential Oils: From Plant Chemoecology to Traditional Healing Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Biological Role of Essential Oils Within Plants. – Barefut Essential Oils [barefut.com]

- 7. Genome‐wide analysis of phenylpropanoid defence pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insecticidal activity of isolated phenylpropanoids from Alpinia galanga rhizomes against Spodoptera litura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. perfumesociety.org [perfumesociety.org]

- 11. Nature’s protection: Harnessing essential oils for sustainable plant pathogen control | Plant Science Today [horizonepublishing.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Antimicrobial phenylpropanoids from the Argentinean highland plant Parastrephia lucida (Meyen) Cabrera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation and metabolic engineering of the general phenylpropanoid pathway in response to stress in plants - Polivanova - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]

- 17. Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Croweacin Isomers and their Structural Differences

For Researchers, Scientists, and Drug Development Professionals

Abstract

Croweacin, a naturally occurring phenylpropanoid found in the essential oil of plants such as Eriostemon crowei, and its isomer, isocroweacin, represent intriguing subjects for chemical and pharmacological research. Their structural isomerism, arising from the position of a double bond in the propylene (B89431) side chain, leads to distinct physicochemical properties and potentially different biological activities. This technical guide provides a comprehensive overview of the structural differences, physicochemical properties, and synthetic methodologies related to croweacin and isocroweacin. While specific biological activities and modulated signaling pathways for these particular isomers are not yet extensively documented in publicly available literature, this guide lays the foundational chemical knowledge necessary for further pharmacological investigation into this class of compounds.

Introduction

Phenylpropanoids are a large and diverse class of secondary metabolites in plants, characterized by a C6-C3 skeleton. They exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Croweacin (2-methoxy-3,4-methylenedioxyallylbenzene) and its isomer isocroweacin (2-methoxy-3,4-methylenedioxypropenylbenzene) are examples of such compounds. The key structural difference between these two isomers is the location of the carbon-carbon double bond in the three-carbon side chain attached to the substituted benzene (B151609) ring. This seemingly minor variation has a significant impact on the molecule's geometry and electronic distribution, which in turn influences its physical, chemical, and biological characteristics. Understanding these differences is crucial for any potential application in drug development or as biochemical probes.

Structural Elucidation and Isomerism

The core structure of both croweacin and isocroweacin is a 1,3-benzodioxole (B145889) ring substituted with a methoxy (B1213986) group and a three-carbon chain. The isomerism arises from the position of the double bond within this chain.

-

Croweacin: In croweacin, the double bond is between the second and third carbon atoms of the side chain (an allyl group). Its systematic IUPAC name is 4-methoxy-5-(prop-2-en-1-yl)-1,3-benzodioxole.

-

Isocroweacin: In isocroweacin, the double bond is between the first and second carbon atoms of the side chain (a propenyl group). Its systematic IUPAC name is 4-methoxy-5-(prop-1-en-1-yl)-1,3-benzodioxole. Due to the restricted rotation around the double bond, isocroweacin can exist as two geometric isomers: (E)-isocroweacin and (Z)-isocroweacin. The (E)-isomer is generally the more stable and more commonly occurring form.

Below is a visualization of the structural relationship between these isomers.

Physicochemical Properties

| Property | Croweacin (Computed)[1] | E-Isocroweacin (Computed)[2] |

| Molecular Formula | C₁₁H₁₂O₃ | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol | 192.21 g/mol |

| IUPAC Name | 4-methoxy-5-(prop-2-en-1-yl)-1,3-benzodioxole | 4-methoxy-5-[(E)-prop-1-en-1-yl]-1,3-benzodioxole |

| Boiling Point | Not available | 150-151 °C at 15 mmHg[3] |

| XLogP3 | 2.8 | 2.7 |

| Hydrogen Bond Donors | 0 | 0 |

| Hydrogen Bond Acceptors | 3 | 3 |

Table 1: Comparative Physicochemical Properties of Croweacin and E-Isocroweacin.

Experimental Protocols

Isomerization of Croweacin to Isocroweacin

The conversion of croweacin to its more stable isomer, isocroweacin, can be achieved by heating with a strong base, such as potassium hydroxide (B78521), in an alcoholic solvent. This reaction proceeds via a prototropic shift, where the double bond migrates to a more thermodynamically stable position in conjugation with the aromatic ring.

Materials:

-

Croweacin

-

Potassium hydroxide (KOH)

-

Water

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous sodium sulfate (B86663) (or other suitable drying agent)

-

Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

-

A mixture of croweacin (1 part by weight), potassium hydroxide (4 parts by weight), and ethanol (15 parts by volume) is prepared in a round-bottom flask equipped with a reflux condenser.[3]

-

The mixture is heated on a water bath under reflux for an extended period, typically 48 hours, to ensure complete isomerization.[3]

-

After cooling, the reaction mixture is diluted with water.

-

The product, isocroweacin, can be isolated by steam distillation.[3] The distillate will contain a mixture of an oily liquid and a solid.

-

Alternatively, the diluted reaction mixture can be extracted with an organic solvent such as dichloromethane. The organic layers are then combined, washed with water, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude isocroweacin.

-

Purification of isocroweacin can be achieved by fractional distillation under reduced pressure.

Biological Activity and Signaling Pathways

While specific studies detailing the biological activities of isolated croweacin and isocroweacin are limited in the public domain, their classification as phenylpropanoids suggests potential for a range of pharmacological effects. Phenylpropanoids, as a class, are known to possess antioxidant, anti-inflammatory, antimicrobial, and even anticancer properties.

The biological activity of phenylpropanoids is often attributed to their ability to scavenge free radicals, modulate the activity of various enzymes, and interact with cellular signaling pathways. For instance, many phenylpropanoids are known to influence pathways related to inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.

Further research is required to elucidate the specific biological targets and mechanisms of action for croweacin and isocroweacin. High-throughput screening and detailed mechanistic studies would be necessary to determine if and how these isomers interact with key signaling pathways involved in disease processes. A generalized logical flow for investigating the biological activity of these compounds is presented below.

Conclusion

Croweacin and isocroweacin provide a clear example of how subtle changes in chemical structure can lead to distinct physical properties. The isomerization from an allyl to a propenyl side chain results in a more conjugated and thermodynamically stable molecule. While the detailed biological profiles of these specific isomers are yet to be fully characterized, their identity as phenylpropanoids suggests they may hold untapped potential in pharmacology. This guide provides the essential chemical foundation and methodologies to encourage and facilitate further research into the biological activities and potential therapeutic applications of these and related compounds. Future investigations should focus on obtaining pure samples of each isomer for comprehensive spectroscopic characterization and biological screening to uncover their mechanisms of action and effects on cellular signaling pathways.

References

Unveiling the Pharmacological Potential of Croweacin: A Technical Guide

A comprehensive exploration into the prospective therapeutic applications of Croweacin, a naturally occurring phenylpropanoid. This document provides an in-depth overview of its chemical properties and, due to the limited direct research on Croweacin itself, extrapolates its potential pharmacological activities by examining structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development.

Disclaimer: Scientific literature dedicated to the specific pharmacological activities of Croweacin is exceptionally limited. Consequently, this technical guide draws upon research conducted on structurally analogous phenylpropanoids, such as eugenol (B1671780), safrole, myristicin, and anethole (B165797), to infer the potential therapeutic profile of Croweacin. The experimental data, protocols, and signaling pathways detailed herein are derived from studies on these related molecules and should be considered as a predictive framework for future research on Croweacin.

Introduction to Croweacin

Croweacin, chemically known as 4-methoxy-5-(2-propen-1-yl)-1,3-benzodioxole, is a phenylpropanoid found in the essential oils of various plants, including species of Crowea and Piper. Phenylpropanoids are a large class of plant secondary metabolites characterized by a C6-C3 skeleton. They exhibit a wide array of biological activities, making them a rich source for drug discovery. While direct pharmacological studies on Croweacin are scarce, its structural similarity to other well-researched phenylpropanoids suggests a high potential for therapeutic applications.

Potential Pharmacological Activities

Based on the activities of structurally related phenylpropanoids, Croweacin is hypothesized to possess anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.

Anticancer Activity

Phenylpropanoids have demonstrated significant potential in oncology by modulating various signaling pathways involved in cancer cell proliferation, apoptosis, and metastasis.

Quantitative Data on Related Phenylpropanoids (In Vitro Cytotoxicity)

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Eugenol | MCF-7 (Breast Cancer) | 22.75 µM | [1][2] |

| Eugenol | MDA-MB-231 (Breast Cancer) | 15.09 µM | [1][2] |

| Eugenol | A549 (Lung Cancer) | 400 µM | [3] |

| Myristicin | RD (Rhabdomyosarcoma) | >125 µg/mL (after 48h) | [4] |

Signaling Pathways

Eugenol, a close structural analog of Croweacin, has been shown to exert its anticancer effects through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways.[5][6][7] These pathways are crucial regulators of cell survival, proliferation, and inflammation. Inhibition of these pathways by compounds like eugenol can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Phenylpropanoids have been investigated for their ability to suppress inflammatory responses.

Quantitative Data on Related Phenylpropanoids (In Vitro Anti-inflammatory Activity)

| Compound | Assay | Cell Line | Effect | Reference |

| Safrole | Nitric Oxide Production | RAW264.7 | Concentration-dependent increase | [8][9] |

| Safrole | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | RAW264.7 | Concentration-dependent increase | [8][9] |

Signaling Pathways

Safrole, another structural relative of Croweacin, has been shown to induce pro-inflammatory responses at certain concentrations by activating the NF-κB and MAPK signaling pathways.[8] The NF-κB pathway is a central regulator of inflammation, and its modulation can have significant therapeutic implications.

Antimicrobial Activity

The increasing prevalence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents from natural sources. Phenylpropanoids have shown promise in this area.

Quantitative Data on Related Phenylpropanoids (In Vitro Antimicrobial Activity)

| Compound | Microorganism | Assay | Result | Reference |

| Myristicin | Escherichia coli | - | Inhibited proliferation | [10] |

| Myristicin | Staphylococcus aureus | Disk Diffusion | Good antibacterial effect | [4][10] |

| Myristicin | Candida albicans | - | Strong antimicrobial activity | [4] |

| Essential Oil with Myristicin | Escherichia coli | Well Diffusion | Zone of inhibition observed | [11] |

| Essential Oil with Myristicin | Pseudomonas sp. | Well Diffusion | Zone of inhibition observed | [11] |

Neuroprotective Potential

Neurodegenerative diseases represent a significant global health challenge. Anethole, a phenylpropanoid with structural similarities to Croweacin, has been investigated for its neuroprotective effects.

Experimental Evidence for Anethole

-

In vitro: Anethole has been shown to protect cortical neuronal cells from oxygen-glucose deprivation/reoxygenation-induced injury by inhibiting excitotoxicity, oxidative stress, and mitochondrial dysfunction.[6][12]

-

In vivo: In a rat model of Parkinson's disease, anethole attenuated motor dysfunctions and reduced oxidative stress.[13][14] It has also shown protective effects in a rat model of sciatic nerve crush injury.[15]

Signaling Pathways

The neuroprotective effects of anethole are believed to be mediated through the modulation of several signaling pathways, including the JNK and p38 MAPK pathways, which are involved in inflammation and apoptosis.[16][17] Anethole has also been shown to enhance neurotrophin signaling, which is crucial for neuronal survival and growth.[17]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below as examples of how the pharmacological activities of Croweacin and related compounds can be assessed.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[18] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Eugenol) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][18]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitric oxide production by measuring the concentration of its stable metabolite, nitrite (B80452), in cell culture supernatants.

-

Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and allow them to adhere.[19]

-

Treatment: Pre-treat the cells with the test compound (e.g., Safrole) for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.[14][19]

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[14][19]

-

Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.[11] The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Cell Lysis: Induce apoptosis in cells (e.g., cancer cells treated with the test compound) and a control group. Collect the cells and lyse them using a chilled cell lysis buffer.[2][20][21]

-

Protein Quantification: Determine the total protein concentration of the cell lysates.

-

Caspase-3 Reaction: In a 96-well plate, add the cell lysate (containing 50-200 µg of protein) to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[2][20][21]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[2][21]

-

Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance of the p-nitroaniline (pNA) cleaved from the substrate is proportional to the caspase-3 activity.[2][20]

Agar (B569324) Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition of a microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Plate Inoculation: Evenly spread the microbial inoculum over the surface of an agar plate (e.g., Mueller-Hinton agar).[22]

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[10][22]

-

Sample Application: Add a defined volume (e.g., 100 µL) of the test substance (e.g., essential oil containing myristicin) into each well. A solvent control and a standard antibiotic should also be included.[10]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[22]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

While direct evidence for the pharmacological activities of Croweacin is currently lacking, the extensive research on its structural analogs within the phenylpropanoid class provides a strong rationale for its investigation as a potential therapeutic agent. The data on eugenol, safrole, myristicin, and anethole suggest that Croweacin is likely to exhibit anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.

Future research should focus on isolating or synthesizing pure Croweacin and systematically evaluating its biological activities using the in vitro and in vivo models described in this guide. Mechanistic studies will be crucial to elucidate the specific signaling pathways modulated by Croweacin and to identify its molecular targets. Such research will be instrumental in unlocking the full therapeutic potential of this promising natural compound.

References

- 1. researchhub.com [researchhub.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. Eugenol-A Reminder of Its Carcinopreventive Properties | ClinicSearch [clinicsearchonline.org]

- 6. Eugenol alleviated breast precancerous lesions through HER2/PI3K-AKT pathway-induced cell apoptosis and S-phase arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. worthe-it.co.za [worthe-it.co.za]

- 9. DOT Language | Graphviz [graphviz.org]

- 10. botanyjournals.com [botanyjournals.com]

- 11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]

- 12. A comprehensive review of the neurological effects of anethole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. webcentral.uc.edu [webcentral.uc.edu]

- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Anethole Pretreatment Modulates Cerebral Ischemia/Reperfusion: The Role of JNK, p38, MMP-2 and MMP-9 Pathways [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. merckmillipore.com [merckmillipore.com]

- 19. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. genscript.com [genscript.com]

- 21. resources.novusbio.com [resources.novusbio.com]

- 22. chemistnotes.com [chemistnotes.com]

Application Notes and Protocols for Croweacin Extraction from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Croweacin is a naturally occurring phenylpropanoid found in the essential oils of several Australian plant species, particularly from the genus Crowea and Eriostemon (family Rutaceae). It has garnered interest for its potential pharmacological activities. This document provides detailed protocols for the extraction of Croweacin from plant material using various methods, including steam distillation, solvent extraction, and supercritical fluid (SCF) extraction. Additionally, it outlines analytical procedures for the quantification of Croweacin in the obtained extracts.

Data Presentation

The selection of an extraction method can significantly impact the yield and purity of Croweacin. The following tables summarize quantitative data derived from literature and expected values for different extraction techniques.

Table 1: Essential Oil Yield and Croweacin Content from Crowea Species via Steam Distillation.

| Plant Species | Essential Oil Yield (% w/w of dry plant material) | Croweacin Content in Essential Oil (%) | Reference |

| Crowea saligna | 0.3 - 1.0 | 84 - 94 | [1] |

| Crowea exalata x Crowea saligna (hybrid) | 0.3 - 1.0 | 82 | [1] |

| Crowea angustifolia var. angustifolia | 0.3 - 1.0 | 7 | [1] |

Table 2: Comparison of Different Extraction Methods for Croweacin.